Cas no 869071-49-8 (N-{3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-2-(morpholin-4-yl)ethylethanediamide)

N-{3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-2-(morpholin-4-yl)ethylethanediamide 化学的及び物理的性質
名前と識別子
-
- N-{3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-2-(morpholin-4-yl)ethylethanediamide
- Ethanediamide, N1-[[3-[(4-fluorophenyl)sulfonyl]tetrahydro-2H-1,3-oxazin-2-yl]methyl]-N2-[2-(4-morpholinyl)ethyl]-
-
- インチ: 1S/C19H27FN4O6S/c20-15-2-4-16(5-3-15)31(27,28)24-7-1-11-30-17(24)14-22-19(26)18(25)21-6-8-23-9-12-29-13-10-23/h2-5,17H,1,6-14H2,(H,21,25)(H,22,26)
- InChIKey: QGSLWVKEZBKMRP-UHFFFAOYSA-N
- SMILES: C(NCC1N(S(C2=CC=C(F)C=C2)(=O)=O)CCCO1)(=O)C(NCCN1CCOCC1)=O
じっけんとくせい
- 密度みつど: 1.334±0.06 g/cm3(Predicted)
- 酸度系数(pKa): 12.45±0.46(Predicted)
N-{3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-2-(morpholin-4-yl)ethylethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1851-0026-20μmol |
N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide |
869071-49-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1851-0026-50mg |
N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide |
869071-49-8 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1851-0026-25mg |
N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide |
869071-49-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1851-0026-5μmol |
N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide |
869071-49-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1851-0026-40mg |
N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide |
869071-49-8 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1851-0026-10mg |
N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide |
869071-49-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1851-0026-100mg |
N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide |
869071-49-8 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1851-0026-75mg |
N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide |
869071-49-8 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1851-0026-2mg |
N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide |
869071-49-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1851-0026-3mg |
N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide |
869071-49-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
N-{3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-2-(morpholin-4-yl)ethylethanediamide 関連文献
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
N-{3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-2-(morpholin-4-yl)ethylethanediamideに関する追加情報
Professional Introduction to Compound with CAS No. 869071-49-8 and Product Name: N-{3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-2-(morpholin-4-yl)ethylethanediamide
Compound with the CAS number 869071-49-8 and the product name N-{3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-2-(morpholin-4-yl)ethylethanediamide represents a significant advancement in the field of chemical and biomedical research. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions.
The molecular framework of this compound incorporates several key functional groups that contribute to its unique chemical properties. The presence of a 4-fluorobenzenesulfonyl moiety at the 3-position of the 1,3-oxazinan ring enhances its interaction with biological targets, while the morpholine group at the 2-position of the ethylethanediamide chain provides additional solubility and bioavailability benefits. These structural features make it an attractive candidate for further exploration in medicinal chemistry.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The N-{3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-2-(morpholin-4-yl)ethylethanediamide compound has been investigated for its potential role in inhibiting key enzymes involved in inflammatory responses. Preliminary studies suggest that it may exhibit potent anti-inflammatory properties by targeting specific signaling pathways.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has been crucial in constructing the complex molecular architecture efficiently. These synthetic strategies not only highlight the advancements in organic chemistry but also demonstrate the feasibility of producing such intricate molecules on a scalable basis.
One of the most compelling aspects of this compound is its potential application in oncology research. The combination of the 4-fluorobenzenesulfonyl group and the morpholine moiety has been shown to enhance binding affinity to certain protein targets implicated in cancer cell proliferation. Early preclinical studies have indicated that this compound may exhibit selective toxicity towards tumor cells while minimizing side effects on healthy tissues. This selective action is a critical factor in developing effective anticancer therapies.
The pharmacokinetic properties of N-{3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-2-(morpholin-4-yl)ethylethanediamide have also been extensively studied to optimize its therapeutic efficacy. Researchers have focused on improving its bioavailability and reducing metabolic clearance rates through structural modifications. These efforts have led to the development of more stable analogs that maintain high activity while exhibiting improved pharmacokinetic profiles.
In addition to its potential in oncology, this compound has shown promise in treating neurological disorders. The ability of the 4-fluorobenzenesulfonyl group to interact with neurotransmitter receptors has opened new avenues for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease. Further research is ongoing to elucidate the exact mechanisms through which this compound exerts its neuroprotective effects.
The development of this compound also underscores the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists. By integrating knowledge from various scientific disciplines, researchers can design molecules that are not only chemically novel but also biologically relevant. This collaborative approach is essential for advancing drug discovery efforts and bringing new therapeutic agents to patients who need them.
The future prospects for N-{3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-2-(morpholin-4-yl)ethylethanediamide are vast, with ongoing studies aimed at expanding its therapeutic applications and optimizing its chemical properties. As research continues to uncover new biological targets and mechanisms, this compound is poised to play a significant role in addressing some of the most challenging diseases faced by humanity today.
869071-49-8 (N-{3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-2-(morpholin-4-yl)ethylethanediamide) Related Products
- 114438-75-4((2R)-2-bromo-Butanoic acid methyl ester)
- 1012369-72-0((R)-Tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate)
- 941951-30-0(N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide)
- 2167051-28-5(5H-Pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid, 6-amino-6,7-dihydro-, ethyl ester)
- 1261578-32-8(2-Hydroxy-4-methyl-3-(3-(trifluoromethyl)phenyl)pyridine)
- 1596013-62-5(3-cyclobutanecarbonyl-4H-1,2,4-triazole)
- 116451-49-1(1-(2,2-Diethoxyethyl)-3-methoxyurea)
- 478940-89-5([(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate)
- 1494576-18-9(1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-2-propen-1-one)
- 893790-12-0(ethyl 2-{2-(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamido}benzoate)




